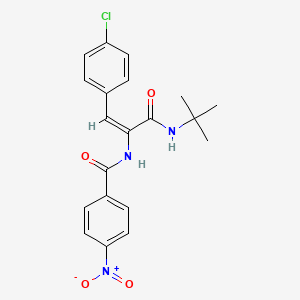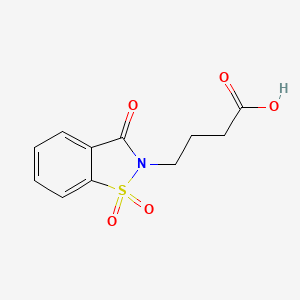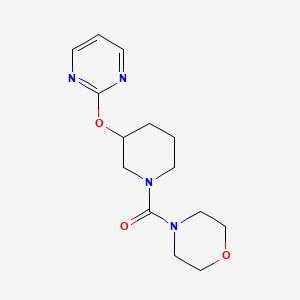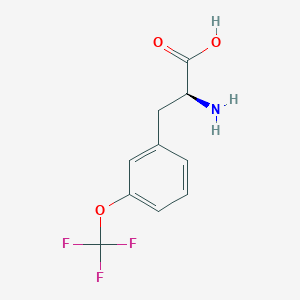
N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide (abbreviated as TBNB) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBNB is a yellow solid with a molecular weight of 429.89 g/mol and a melting point of 168-170°C.
Mécanisme D'action
The mechanism of action of N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide is not fully understood, but it is believed to involve the inhibition of histone deacetylase enzymes. Histone deacetylases are involved in the regulation of gene expression by removing acetyl groups from histone proteins, which can lead to the repression of gene transcription. By inhibiting histone deacetylases, N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide can increase the acetylation of histone proteins, leading to the activation of gene transcription and potentially inhibiting the growth of cancer cells.
Biochemical and Physiological Effects:
N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide has been shown to have anticancer properties in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide has been shown to have good charge transport properties, making it a promising candidate for use in organic electronics.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide in lab experiments is its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide has been extensively studied for its potential anticancer properties, and its good charge transport properties make it a promising candidate for use in electronic devices. One limitation of using N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide in lab experiments is its potential toxicity, which needs to be carefully evaluated before use.
Orientations Futures
There are several future directions for the study of N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide. In medicinal chemistry, further studies are needed to evaluate the potential anticancer properties of N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide in vivo and to optimize its pharmacokinetic properties. In materials science, further studies are needed to explore the potential applications of N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide in organic electronics and to optimize its charge transport properties. In addition, further studies are needed to evaluate the potential toxicity of N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide and to develop safer derivatives with similar properties.
Méthodes De Synthèse
N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide can be synthesized using a multi-step process that involves the reaction of 4-chloroaniline with ethyl acetoacetate to form 4-chloro-1-(ethoxycarbonyl)-phenylamine. This intermediate compound is then reacted with 1-tert-butylisocyanate to form N-(1-tert-butylcarbamoyl)-4-chloro-1-(ethoxycarbonyl)-phenylamine. The final step involves the reaction of N-(1-tert-butylcarbamoyl)-4-chloro-1-(ethoxycarbonyl)-phenylamine with 4-nitrobenzoyl chloride to form N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide.
Applications De Recherche Scientifique
N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide has been shown to have anticancer properties by inhibiting the activity of histone deacetylase enzymes. N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. In materials science, N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide has been used as a building block for the synthesis of organic semiconductors with potential applications in electronic devices. In organic electronics, N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide has been shown to have good charge transport properties, making it a promising candidate for use in organic field-effect transistors.
Propriétés
IUPAC Name |
N-[(E)-3-(tert-butylamino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4/c1-20(2,3)23-19(26)17(12-13-4-8-15(21)9-5-13)22-18(25)14-6-10-16(11-7-14)24(27)28/h4-12H,1-3H3,(H,22,25)(H,23,26)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTRQMHIBDOXSO-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=CC1=CC=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)/C(=C\C1=CC=C(C=C1)Cl)/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Tert-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N'-[4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2948633.png)
![2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone](/img/structure/B2948634.png)
![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2948636.png)
![4-(4-(3-Chlorophenyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2948637.png)
![(2Z)-2-(3-ethoxy-4-propoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B2948638.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-diethoxyphenyl)methanone](/img/structure/B2948642.png)

![2-(4-chlorophenoxy)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)acetamide](/img/structure/B2948644.png)